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molecular formula C10H12N2O2 B8646630 3-(4-Aminophenyl)-1,3-oxazinan-2-one

3-(4-Aminophenyl)-1,3-oxazinan-2-one

Cat. No. B8646630
M. Wt: 192.21 g/mol
InChI Key: JHBVIQFKBYKNOK-UHFFFAOYSA-N
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Patent
US08309718B2

Procedure details

A mixture of 3-(4-nitrophenyl)-1,3-oxazinan-2-one (0.10 g, 0.00045 mol) in 5 mL of methanol was hydrogenated, in the presence of 10% Pd/C, under balloon pressure of hydrogen, overnight. After filtering off the catalyst, the filtrate was evaporated to dryness and used directly in next step. LCMS (M+H) 193.0.
Name
3-(4-nitrophenyl)-1,3-oxazinan-2-one
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][CH2:13][O:12][C:11]2=[O:16])=[CH:6][CH:5]=1)([O-])=O.[H][H]>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH2:15][CH2:14][CH2:13][O:12][C:11]2=[O:16])=[CH:8][CH:9]=1

Inputs

Step One
Name
3-(4-nitrophenyl)-1,3-oxazinan-2-one
Quantity
0.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1C(OCCC1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the catalyst
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=C1)N1C(OCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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